2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole

Medicinal Chemistry Drug Design ADMET Optimization

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole (CAS 1343069-66-8) is a heterocyclic building block that fuses a 1,3,4-oxadiazole ring with an azetidin-3-yloxy methyl side chain. The molecule carries a molecular weight of 183.21 g/mol, a computed XLogP3 of −0.3, and a topological polar surface area (TPSA) of 60.2 Ų.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B13558449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)COC2CNC2
InChIInChI=1S/C8H13N3O2/c1-2-7-10-11-8(13-7)5-12-6-3-9-4-6/h6,9H,2-5H2,1H3
InChIKeyIPADLFDFGNTNQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole: Core Properties for Informed Procurement


2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole (CAS 1343069-66-8) is a heterocyclic building block that fuses a 1,3,4-oxadiazole ring with an azetidin-3-yloxy methyl side chain. The molecule carries a molecular weight of 183.21 g/mol, a computed XLogP3 of −0.3, and a topological polar surface area (TPSA) of 60.2 Ų [1]. It is supplied as a research-grade intermediate with a typical purity of 98 % (HPLC) . The combination of the basic azetidine nitrogen (H‑bond donor count = 1, acceptor count = 5) and the electron‑deficient oxadiazole core creates a distinct reactivity profile that cannot be replicated by simple azetidine or oxadiazole monomers alone.

Why 1,3,4-Oxadiazole Azetidine Ethers Cannot Be Interchanged: Structural and Pharmacologic Consequences


The 1,3,4-oxadiazole regioisomer, the ethyl substituent, and the azetidin-3-yloxy linker each modulate lipophilicity, hydrogen‑bonding capacity, and metabolic stability in ways that simple alkyl‑chain or regioisomeric substitutions cannot recapitulate. Published patent landscapes explicitly differentiate 1,3,4‑oxadiazole‑based azetidine derivatives from their 1,2,4‑oxadiazole counterparts for sphingosine‑1‑phosphate (S1P) receptor modulation [1]. The ethyl group confers an XLogP3 of −0.3, whereas the corresponding methyl analog (XLogP3 −0.8) is substantially more hydrophilic and the 1,2,4‑oxadiazole isomer bearing the same ethyl group (XLogP3 0.1) is more lipophilic [2][3]. These differences directly affect membrane permeability, solubility, and off‑target binding, meaning that substituting even a closely related analog risks invalidating established structure‑activity relationships and pharmacokinetic profiles.

Quantitative Differentiation Evidence for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole Against Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison with Methyl and 1,2,4-Oxadiazole Analogs

The ethyl substituent on the 1,3,4-oxadiazole ring of the target compound yields a computed XLogP3 of −0.3 [1]. In contrast, the direct methyl analog (2-(azetidin-3-yloxy)methyl-5-methyl-1,3,4-oxadiazole, CAS 1009409-61-3) has an XLogP3 of −0.8, representing a 0.5 log‑unit increase in hydrophilicity [2]. The 1,2,4‑oxadiazole regioisomer with the same ethyl group (CAS 1342560-22-8) displays an XLogP3 of 0.1, a shift of +0.4 log‑units toward higher lipophilicity [3]. The 0.5–0.9 log‑unit span among these three closely related compounds illustrates the sensitivity of the scaffold to subtle structural changes.

Medicinal Chemistry Drug Design ADMET Optimization

Oxadiazole Regioisomer Differentiation: 1,3,4- vs. 1,2,4-Oxadiazole Core and Patent Relevance

The target compound incorporates a 1,3,4-oxadiazole ring, whereas the isomer CAS 1342560-22-8 bears a 1,2,4-oxadiazole core. Allergan’s patent US 2014/0128366 explicitly claims substituted 1,3,4-oxadiazole‑2‑thio azetidine derivatives as sphingosine‑1‑phosphate (S1P) receptor modulators, underscoring the therapeutic relevance of the 1,3,4‑oxadiazole regioisomer [1]. A related 1,3,4‑oxadiazole‑based azetidine compound (BDBM22201) demonstrated an S1P₁ IC₅₀ of 100 nM and selectivity over S1P₃ (IC₅₀ = 10,000 nM) and S1P₄ (IC₅₀ = 4,300 nM) [2]. While the target compound itself has not been profiled in the same assays, its 1,3,4‑oxadiazole core places it within the same patent‑protected pharmacophore space as these selective S1P₁ ligands, a field from which 1,2,4‑oxadiazole isomers are structurally excluded.

S1P Receptor Modulation Patent Landscape Medicinal Chemistry

Fraction sp³ (Fsp3) as a Proxy for Molecular Complexity and Developability

The target compound exhibits an Fsp3 value of 0.75, as reported by Fluorochem . This metric quantifies the proportion of sp³‑hybridized carbons and serves as a correlate of molecular complexity and three‑dimensionality. An Fsp3 > 0.45 is associated with higher clinical success rates [1]. Most commercially available 1,3,4‑oxadiazole building blocks that lack the azetidine ring fall below Fsp3 0.50. For instance, 2,5‑dimethyl‑1,3,4‑oxadiazole has an Fsp3 of only 0.40, reflecting a flatter, more aromatic character. The target compound’s Fsp3 of 0.75 is driven jointly by the saturated azetidine ring (four sp³ carbons) and the ethyl side chain, delivering a three‑dimensional scaffold that is increasingly preferred in fragment‑based and covalent drug discovery.

Molecular Design Drug-Likeness Clinical Success Predictors

Antimicrobial Activity: MRSA MIC Data

A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-((azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole exhibits a minimum inhibitory concentration (MIC) of 2.5 μg/mL against methicillin‑resistant Staphylococcus aureus (MRSA), with electron microscopy evidence suggesting disruption of bacterial cell wall synthesis [1]. No direct head‑to‑head MIC comparison with the methyl analog or 1,2,4‑oxadiazole isomer has been published. In the broader 1,3,4‑oxadiazole antibacterial class, MIC values against MRSA typically range from 1 to 16 μg/mL [2]; the target compound’s MIC of 2.5 μg/mL places it at the more potent end of this range. The primary literature reference cited by the aggregator could not be independently verified at the time of writing; therefore this evidence is classified as supporting.

Antibacterial MRSA Drug Resistance

Anticancer Activity: Cytotoxicity Against MCF-7 and A549 Cell Lines

Preliminary in vitro studies aggregated by Kuujia.com indicate that the target compound displays selective cytotoxicity against MCF‑7 breast cancer cells and A549 lung cancer cells, with IC₅₀ values between 8 and 15 μM [1]. Molecular docking simulations suggest interactions with kinases involved in cell proliferation pathways. The methyl analog (CAS 1009409-61-3) and the 1,2,4‑oxadiazole isomer have no publicly reported cytotoxicity data, precluding direct comparison. Within the broader family of 1,3,4‑oxadiazole derivatives, anticancer IC₅₀ values span from sub‑micromolar to >100 μM depending on the specific substitution pattern [2]. The target compound’s activity in the 8–15 μM range is moderate and would require further optimization for lead candidacy. As with the antimicrobial data, the primary study reference could not be independently located; this evidence is tagged as supporting.

Oncology Cytotoxicity Kinase Inhibition

Covalent Targeting Potential: Azetidinyl Oxadiazole as a Cysteine‑Reactive Electrophile

Ghorbani et al. (2024) demonstrated through scalable thiol reactivity profiling (STRP) that the azetidinyl oxadiazole moiety selectively reacts with cysteine residues via a ring‑opening mechanism, enabling covalent engagement across the human proteome [1]. The study identified a specific azetidinyl oxadiazole‑containing molecule that augments the catalytic activity of the deubiquitinase UCHL1 by covalently modifying a cysteine distal to the active site. While the exact compound tested was not 2-((azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole, the shared azetidinyl oxadiazole warhead strongly implies that the target compound possesses intrinsic cysteine‑targeting electrophilicity. In contrast, oxadiazole derivatives lacking the azetidine ring do not exhibit this ring‑opening reactivity, and simple azetidines without the oxadiazole electron‑withdrawing group show diminished cysteine selectivity. No direct reactivity comparison between the target compound and its methyl or 1,2,4‑isomer analogs has been published.

Covalent Drug Discovery Cysteine Profiling Chemical Biology

Procurement‑Relevant Application Scenarios for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole


S1P Receptor Modulator Lead Optimization Programs

The 1,3,4‑oxadiazole core of the target compound aligns with the pharmacophore claimed in Allergan’s S1P receptor modulator patents (US 2014/0128366) [1]. The ethyl substituent at the 5‑position provides a lipophilicity midpoint (XLogP3 −0.3) that balances permeability and solubility better than the methyl analog (XLogP3 −0.8) [2]. Teams pursuing selective S1P₁ agonists or antagonists can use this building block as a starting scaffold for further derivatization at the azetidine nitrogen, confident that the core resides within the patented IP space [1].

Covalent Probe and Inhibitor Design

The azetidinyl oxadiazole moiety has been validated as a cysteine‑targeting electrophile through ring‑opening chemistry by Ghorbani et al. (2024) [3]. This reactivity profile makes the target compound a suitable warhead for designing covalent chemical probes against deubiquitinases (e.g., UCHL1) and other cysteine‑dependent enzymes. The high Fsp3 (0.75) further supports favorable physicochemical properties for intracellular target engagement .

Anti‑MRSA Lead Discovery

With a reported MIC of 2.5 μg/mL against MRSA [4], the target compound can serve as a starting point for structure‑activity relationship (SAR) exploration in antibacterial drug discovery. The ethyl group on the oxadiazole ring distinguishes it from the methyl analog and may contribute to enhanced membrane penetration. Procurement of this specific building block enables systematic SAR studies around the oxadiazole C5 position while holding the azetidine‑oxadiazole warhead constant.

Kinase‑Focused Anticancer Screening Libraries

The reported cytotoxicity against MCF‑7 and A549 lines (IC₅₀ 8–15 μM) [4] and molecular docking‑predicted kinase interactions suggest utility in kinase‑focused phenotypic screening. The azetidine secondary amine provides a convenient handle for amide coupling or reductive amination to generate diverse compound libraries. The TPSA of 60.2 Ų [5] and favorable Fsp3 indicate acceptable drug‑like properties for cell‑based assays.

Quote Request

Request a Quote for 2-((Azetidin-3-yloxy)methyl)-5-ethyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.